molecular formula MnO4(−)<br>MnO4- B083412 Permanganate CAS No. 14333-13-2

Permanganate

Número de catálogo: B083412
Número CAS: 14333-13-2
Peso molecular: 118.936 g/mol
Clave InChI: NPDODHDPVPPRDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Permanganate (MnO₄⁻) is a strongly oxidizing anion widely used in environmental remediation, water treatment, and organic synthesis. It is typically administered as potassium this compound (KMnO₄) or sodium this compound (NaMnO₄), both of which dissociate in water to release the this compound ion. Industrially, KMnO₄ is synthesized via a two-stage process: (1) oxidation of manganese dioxide (MnO₂) to potassium manganate (K₂MnO₄) in concentrated KOH, and (2) electrochemical oxidation of K₂MnO₄ to KMnO₄ .

This compound oxidizes organic contaminants via electron transfer, targeting functional groups such as alkenes, phenols, and anilines. Its effectiveness persists across a wide pH range (3.5–12), making it versatile for groundwater and industrial applications .

Q & A

Basic Research Questions

Q. How can permanganate titration methods be optimized to minimize systematic errors in redox analysis?

Redox titrations using KMnO₄ require strict control of acidity, temperature, and indicator selection. For example, in Fe²⁺ quantification, deviations in this compound molarity or analyte volume can skew results. A methodological approach involves validating titrant concentration via standardization with oxalic acid and using blank corrections to account for background oxidant demand . Error analysis should quantify uncertainties from pipetting, endpoint detection, and side reactions (e.g., MnO₂ precipitation in neutral conditions).

Q. What factors determine the reaction rate constants of this compound with organic contaminants?

Reactivity depends on the electronic structure of the target molecule. Alkenes and electron-rich groups (e.g., phenols, anilines) exhibit higher rate constants due to electrophilic attack by MnO₄⁻. Electron-withdrawing groups (e.g., nitro) suppress reactivity. Solution conditions (pH, ionic strength, buffer composition) also modulate rates. For instance, phosphate buffers may act as ligands, altering this compound’s redox potential .

Q. How can spectrophotometric methods improve accuracy in this compound-based quantitative analysis?

UV-Vis spectroscopy exploits this compound’s absorption maxima at 526–546 nm (ε ≈ 2200–2280 L·mol⁻¹·cm⁻¹). Calibration curves should account for matrix effects (e.g., dissolved organics) and interferences from reduced manganese species (e.g., MnO₂). Hydrazine determination via this compound reduction exemplifies rigorous validation by comparing absorbance changes against standardized reaction conditions .

Q. What are the limitations of using this compound for qualitative alkene detection in complex matrices?

Baeyer’s test (decolorization of KMnO₄ in basic conditions) is effective for isolated alkenes but less reliable in heterogeneous systems. Competing reductants (e.g., sulfides) or steric hindrance in substituted alkenes can yield false negatives. Confirmatory techniques like GC-MS or FTIR are recommended for ambiguous cases .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize this compound-driven oxidation processes?

Response surface methodology (RSM) with variables like temperature, catalyst loading, and reactant ratios identifies optimal conditions. For example, cyclohexanone oxime hydrolysis achieved >95% efficiency by modeling interactions between temperature (X₁), catalyst dose (X₂), and water content (X₃). Quadratic models predict maxima/minima, while ANOVA validates factor significance .

Q. What experimental strategies address contradictions in buffer-induced this compound reactivity?

Conflicting reports on buffer effects (e.g., phosphate vs. carbonate) require controlled studies isolating ionic strength vs. ligand interactions. Dual experiments—varying buffer concentration while maintaining ionic strength with inert salts (e.g., KCl)—can decouple these factors. Kinetic modeling further distinguishes diffusion-limited vs. chemically controlled regimes .

Q. How does natural oxidant demand (NOD) influence this compound dosing in groundwater remediation?

NOD arises from reactions with aquifer minerals (e.g., Fe²⁺, sulfides) and organic carbon. Batch and column studies reveal biphasic consumption: rapid initial demand (7 g KMnO₄/kg/day) followed by slow, persistent oxidation (0.005 g/kg/day). Field-scale designs must account for delayed MnO₄⁻ breakthrough and overestimation errors from total organic carbon assays .

Q. What mechanisms enhance this compound activation in catalytic membrane systems?

Carbon nanotube (CNT) membranes increase interfacial electron transfer, promoting MnO₄⁻ → Mn(III)/Mn(IV) transitions. Operando spectroscopy and DFT calculations show CNT defects act as active sites, lowering activation energy for micropollutant degradation. Optimization involves tuning pore size, flow rate, and MnO₄⁻ concentration to balance residence time and oxidant utilization .

Q. How do data discrepancies in this compound oxidation studies arise, and how can they be resolved?

Inconsistent rate constants often stem from unreported experimental details (e.g., buffer type, purity of organics). Meta-analyses of 215 compounds highlight the need for standardized protocols (fixed pH, ionic strength). Discrepancies in actinide removal efficiency (e.g., Am vs. Pu decontamination) further underscore matrix-specific validation .

Q. What analytical frameworks elucidate oxidation pathways and intermediate toxicity in this compound systems?

LC-HRMS and QSAR models identify transformation products (e.g., ketones from alkenes, nitro derivatives from anilines). Toxicity assays (e.g., Vibrio fischeri bioassays) reveal intermediates like quinones may exhibit higher ecotoxicity than parent compounds. Pathway elucidation requires coupling kinetic data with frontier molecular orbital theory to predict reactive sites .

Comparación Con Compuestos Similares

Potassium Permanganate vs. Sodium this compound

Property Potassium this compound (KMnO₄) Sodium this compound (NaMnO₄)
Physical Form Purple crystalline solid Liquid solution
Solubility 6.4 g/100 mL (20°C) Highly soluble (>50 g/100 mL)
Oxidizing Power 1.7 V (pH 7) 1.7 V (pH 7)
Applications Water treatment, organic synthesis Large-scale remediation projects
Handling Requires solid dissolution Ready-to-use liquid form

Both compounds generate MnO₄⁻ ions, but NaMnO₄ is preferred for subsurface remediation due to its solubility and ease of injection. KMnO₄ is more cost-effective for small-scale applications .

This compound vs. Persulfate

Property This compound (MnO₄⁻) Persulfate (S₂O₈²⁻)
Redox Potential 1.7 V (pH 7) 2.01 V (pH 7)
Primary Targets Alkenes, phenols, anilines Radical-driven oxidation (e.g., via SO₄⁻•)
Efficiency in PAH Removal 61–100% (dependent on dose) ≤39.1% (limited by side reactions)
Stability Stable in groundwater Consumed by non-target organics

This compound vs. Osmium Tetroxide (OsO₄)

Property This compound (MnO₄⁻) Osmium Tetroxide (OsO₄)
Oxidation Mechanism Direct electron transfer Epoxidation of alkenes
Toxicity Low (handled with standard PPE) Extremely toxic (neurotoxin)
Applications Water treatment, microscopy fixation Organic synthesis, lipid staining
By-products MnO₂ (non-toxic precipitate) Os metal residues (hazardous)

While both fix biological tissues for microscopy, OsO₄ provides superior membrane contrast but poses significant health risks .

This compound vs. Chlorine and Ozone

Property This compound (MnO₄⁻) Chlorine (Cl₂) Ozone (O₃)
Redox Potential 1.7 V 1.36 V 2.07 V
Reaction Rate with Phenolics Moderate (10⁻²–10⁻³ M⁻¹s⁻¹) Fast (10³ M⁻¹s⁻¹) Very fast (10⁵ M⁻¹s⁻¹)
By-products MnO₂, CO₂ Chlorinated organics (e.g., THMs) Aldehydes, ketones

This compound’s slower reaction kinetics are offset by its stability in natural waters, avoiding toxic by-products like trihalomethanes (THMs) from chlorine .

Key Research Findings

  • Ligand-Enhanced Oxidation: Ligands (e.g., phosphate, humic acid) stabilize Mn(III) intermediates, accelerating this compound’s oxidation of phenolics like bisphenol A (BPA) by up to 10-fold .
  • pH Dependence : Alkaline conditions (pH >10) enhance this compound’s efficiency in sulfur oxidation (e.g., converting thiols to sulfonic acids) .
  • Microscopy Applications: KMnO₄ fixation preserves membrane structures comparably to OsO₄ but with less toxicity .

Propiedades

Número CAS

14333-13-2

Fórmula molecular

MnO4(−)
MnO4-

Peso molecular

118.936 g/mol

Nombre IUPAC

permanganate

InChI

InChI=1S/Mn.4O/q;;;;-1

Clave InChI

NPDODHDPVPPRDJ-UHFFFAOYSA-N

SMILES

[O-][Mn](=O)(=O)=O

SMILES canónico

[O-][Mn](=O)(=O)=O

Key on ui other cas no.

14333-13-2

Descripción física

Generally purplish colored. Soluble in water. Noncombustible, but accelerate the burning of combustible material. If the combustible material is finely divided, the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fire or explosion.

Sinónimos

MnO4(1-)
MnO4-
permanganate
permanganic acid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.